molecular formula C18H20N4O B2880888 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2189434-66-8

4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No. B2880888
CAS RN: 2189434-66-8
M. Wt: 308.385
InChI Key: GBQUMKHVTVXEOW-UHFFFAOYSA-N
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Description

The compound “4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystallography and Structural Analysis

Research in crystallography has led to the discovery of new crystalline forms of related compounds, elucidating their structural conformations and interactions. For example, studies have reported on risperidone chloride hydrates and their crystalline forms, demonstrating the conformational characteristics of piperidine and tetrahydropyridine rings within these molecules, which are crucial for understanding their physical and chemical properties (Wang & Pan, 2006); (Wang, Zhou, & Hu, 2006).

Synthesis of Novel Compounds

Several studies have focused on the microwave-assisted synthesis of novel compounds featuring pyrimidine structures with potential antitumor activity. These synthetic methodologies enable the production of compounds under catalyst-free conditions, leading to significant yields and showcasing the potential of these compounds in medicinal chemistry (Insuasty et al., 2013).

Development of Antitumor Agents

Further research into the synthesis of hybrid compounds and dihydropyrimidinone derivatives indicates the ongoing exploration of these molecules for antitumor and anticancer applications. Studies have synthesized various derivatives and evaluated their biological activities, demonstrating the potential of these compounds in cancer therapy (Ivanova, Kanevskaya, & Fedotova, 2019); (Venkateshwarlu, Rao, Reddy, & Reddy, 2014).

Exploration of Chemical Properties

Research has also delved into the solvent dependence of spectra and kinetics of excited-state charge transfer in certain benzonitrile derivatives. This type of study helps understand the solute-solvent interactions and the dynamics of chemical reactions, which are fundamental in designing drugs and materials with specific optical properties (Dahl et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific context (e.g., the target protein or biological pathway). Unfortunately, there is no information available on the mechanism of action for this specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely involve elucidating its synthesis, determining its physical and chemical properties, and investigating its biological activity. This could involve a variety of experimental techniques, ranging from organic synthesis and spectroscopy to cell-based assays .

properties

IUPAC Name

4-[[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)12-21-9-6-17(7-10-21)13-22-14-20-8-5-18(22)23/h1-5,8,14,17H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUMKHVTVXEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

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